molecular formula C14H17N5 B7571816 N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine

Cat. No. B7571816
M. Wt: 255.32 g/mol
InChI Key: AMFKIFWCNAIPEU-UHFFFAOYSA-N
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Description

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine, also known as IMPY, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective properties and can inhibit the aggregation of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease. Additionally, N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Mechanism of Action

The exact mechanism of action of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine is not fully understood, but it is believed to act through the inhibition of amyloid-beta aggregation and the modulation of neurotransmitter systems in the brain. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine has been shown to have a range of biochemical and physiological effects, including the inhibition of amyloid-beta aggregation, modulation of neurotransmitter systems, and antioxidant properties. It has also been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine is its potential therapeutic applications in the treatment of neurodegenerative diseases and pain and inflammation. Additionally, its synthesis method is relatively simple and can be conducted using readily available reagents. However, one limitation of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research could focus on developing more efficient synthesis methods for N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine and improving its solubility in water to facilitate its use in experiments. Furthermore, studies could be conducted to investigate the potential side effects of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine and its interactions with other drugs.

Synthesis Methods

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine can be synthesized through a multi-step process that involves the reaction of 2-amino-6-chloro-pyridine with 2-formyl-imidazole, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the resulting intermediate with 1-(pyrazol-1-yl)propan-2-amine.

properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-12(10-19-8-4-6-16-19)15-9-13-11-18-7-3-2-5-14(18)17-13/h2-8,11-12,15H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFKIFWCNAIPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine

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